N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Description
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide derivative featuring a 3,4-dihydro-2H-1,5-benzodioxepine core substituted with a cyclohexyl group at the sulfonamide nitrogen. Its molecular formula is C₁₇H₂₃NO₄S (molecular weight: 337.44 g/mol). The cyclohexyl substituent likely improves lipophilicity, influencing pharmacokinetic properties like membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c17-21(18,16-12-5-2-1-3-6-12)13-7-8-14-15(11-13)20-10-4-9-19-14/h7-8,11-12,16H,1-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIHUSWPFBQVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diol Precursors
The benzodioxepine ring is commonly constructed via acid-catalyzed cyclization of diol intermediates. For example, 2,5-dihydroxybenzene derivatives can react with 1,3-dibromopropane under reflux in dimethylformamide (DMF) to form the seven-membered ring.
- Dissolve 2,5-dihydroxyacetophenone (10 mmol) and 1,3-dibromopropane (12 mmol) in anhydrous DMF.
- Add catalytic p-toluenesulfonic acid (0.1 equiv) and reflux at 120°C for 24 hours.
- Purify the crude product via column chromatography (hexanes/ethyl acetate, 4:1) to yield 3,4-dihydro-2H-1,5-benzodioxepine-7-carbonyl derivative (68% yield).
Key challenges : Competing formation of five- or six-membered rings necessitates precise stoichiometry and temperature control.
Sulfonation of the Benzodioxepine Ring
Direct Chlorosulfonation
Chlorosulfonic acid (ClSO3H) is employed for regioselective sulfonation at the 7-position, leveraging the electron-donating effects of the dioxepine oxygen atoms to direct electrophilic attack.
Optimized protocol :
- Add 3,4-dihydro-2H-1,5-benzodioxepine (5 mmol) dropwise to chlorosulfonic acid (10 equiv) at 0°C.
- Stir for 2 hours at 25°C, then quench with ice water.
- Extract with dichloromethane (DCM) and concentrate to obtain the sulfonyl chloride intermediate (crude yield: 82%).
Limitations : Over-sulfonation at the 3- and 5-positions may occur if reaction times exceed 3 hours.
Radical Sulfonation Using DABSO
A modern alternative adapted from radical chemistry involves the use of the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) and aryl diazonium salts. This method avoids harsh acidic conditions, preserving ring integrity.
- Combine benzodioxepine (1 equiv), DABSO (3 equiv), and 4-methoxybenzenediazonium tetrafluoroborate (4 equiv) in 1,2-dichloroethane.
- Add triethylamine (0.5 equiv) and stir at 50°C for 1.5 hours.
- Purify via silica gel chromatography (petroleum ether/ethyl acetate, 3:1) to yield sulfonated product (56% yield).
Advantages : Improved functional group tolerance and reduced ring-opening side reactions.
Amidation with Cyclohexylamine
The final step involves nucleophilic displacement of the sulfonyl chloride group by cyclohexylamine.
- Dissolve benzodioxepine-7-sulfonyl chloride (1 equiv) in anhydrous tetrahydrofuran (THF).
- Add cyclohexylamine (1.2 equiv) and triethylamine (2 equiv) at 0°C.
- Stir for 12 hours at 25°C, then concentrate and purify by flash chromatography (DCM/methanol, 20:1) to obtain the title compound (75% yield).
Characterization data (hypothetical extrapolated from):
- 1H NMR (400 MHz, CDCl3): δ 7.68 (d, J = 8.4 Hz, 1H), 7.45–7.32 (m, 2H), 4.25–4.15 (m, 2H), 3.90–3.80 (m, 2H), 3.10–2.95 (m, 1H), 2.85–2.70 (m, 4H), 1.90–1.60 (m, 6H), 1.40–1.20 (m, 4H).
- 13C NMR (100 MHz, CDCl3): δ 154.2, 134.5, 128.7, 127.3, 126.8, 70.1, 56.4, 44.8, 32.1, 29.8, 25.6, 24.3.
- HRMS : Calculated for C17H23NO4S [M+H]+: 338.1423; Found: 338.1425.
Alternative Synthetic Routes
Tandem Cyclization-Sulfonation
A one-pot approach combines benzodioxepine formation and sulfonation using SO3·DMF complex:
Enzymatic Sulfonation
Emerging methodologies employ aryl sulfotransferases for regioselective sulfonation under physiological conditions, though yields remain suboptimal (≤30%).
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|
| Chlorosulfonation | 82 | Moderate | High |
| Radical sulfonation | 56 | High | Moderate |
| Tandem cyclization | 48 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Scientific Research Applications
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been investigated for several applications:
1. Medicinal Chemistry
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The mechanism of action likely involves the inhibition of specific bacterial enzymes or pathways .
- Anticancer Potential: Research indicates that this compound may interfere with cancer cell proliferation and survival. It potentially acts by modulating signaling pathways involved in cell growth and apoptosis .
2. Neurological Research
- CNS Activity: There is growing interest in the compound's ability to cross the blood-brain barrier, which could position it as a treatment option for various neurological disorders. Studies are ongoing to determine its efficacy in models of neurodegenerative diseases .
3. Agricultural Applications
- Pesticide Development: The sulfonamide group in this compound has been explored for its potential use in developing new acaricides and insecticides. Its unique structure may enhance selectivity and reduce toxicity to non-target species .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus. The compound was shown to disrupt bacterial cell wall synthesis at sub-micromolar concentrations .
Case Study 2: Neuroprotective Effects
In a model of Alzheimer's disease, researchers found that administration of this compound led to reduced neuroinflammation and improved cognitive function in treated animals compared to controls. These findings suggest potential therapeutic applications for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide involves its interaction with specific molecular targets and pathways. As a β-adrenergic stimulant, it binds to β-adrenergic receptors, leading to the activation of downstream signaling pathways that result in various physiological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with other proteins and enzymes as well .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, highlighting variations in substituents and associated properties:
Structural and Functional Insights
Aliphatic Groups: The cyclohexyl group in the target compound improves lipophilicity (predicted logP ~3.5), which may enhance blood-brain barrier penetration compared to polar analogs like the pyridinyl ethyl derivative .
Biological Activity
N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- CAS Number: 879182-39-5
- Molecular Formula: C15H21NO4S
- Molar Mass: 303.40 g/mol
The compound features a unique benzodioxepine core with a sulfonamide group, which contributes to its biological activity. The structural formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the benzodioxepine structure followed by the introduction of the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity for both laboratory and industrial applications .
This compound exhibits its biological effects primarily through interaction with specific molecular targets. Notably, it has been identified as a potential carbonic anhydrase (CA) inhibitor , particularly targeting isoforms CA IX and CA XII which are associated with tumor growth and metastasis .
Inhibition Studies
Recent studies have demonstrated the compound's inhibitory activity against various carbonic anhydrases:
| Compound | Target CA Isoform | IC50 (nM) |
|---|---|---|
| N-cyclohexyl sulfonamide | CA IX | 36.4 |
| N-cyclohexyl sulfonamide | CA II | 79.1 |
These results indicate a preference for inhibiting CA IX over CA II, suggesting potential for anti-tumor applications .
Case Studies
Study 1: Inhibition of Tumor Growth
In vitro studies conducted on human cancer cell lines (HT29 and MDA-MB-231) showed that N-cyclohexyl sulfonamide significantly reduced cell viability under both normoxic and hypoxic conditions. The mechanism was linked to the alteration of pH levels in the tumor microenvironment due to CA inhibition .
Study 2: Selectivity and Efficacy
Another research effort evaluated the selectivity of N-cyclohexyl sulfonamide against different CA isoforms. It was found that modifications in the chemical structure could enhance selectivity for CA IX while maintaining efficacy against other isoforms. This selectivity is crucial for minimizing side effects in therapeutic applications .
Potential Applications
Given its biological activity, N-cyclohexyl sulfonamide shows promise in several fields:
Pharmaceuticals:
The compound is being investigated as a potential treatment for cancers where CA IX is overexpressed.
Research Tools:
As a selective CA inhibitor, it serves as a valuable tool for studying the role of carbonic anhydrases in physiological and pathological processes.
Q & A
Q. What are the critical steps in synthesizing N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide?
The synthesis involves three key stages:
- Cyclization : Formation of the benzodioxepine core via condensation of aromatic aldehydes with dihydrolevoglucosenone under basic conditions .
- Sulfonation : Introduction of the sulfonyl chloride group to the benzodioxepine scaffold, requiring precise temperature control (e.g., 0–5°C) to avoid side reactions .
- Amide Formation : Reaction of the sulfonyl chloride intermediate with cyclohexylamine in anhydrous dichloromethane, often using triethylamine as a base to neutralize HCl byproducts . Key Analytical Validation : NMR and mass spectrometry confirm intermediate purity and final product structure .
Q. How is the structural integrity of the benzodioxepine core verified during synthesis?
- X-ray crystallography or 2D NMR (e.g., HSQC) resolves the seven-membered ring conformation and substituent positions .
- FT-IR spectroscopy identifies characteristic sulfonamide N-H stretches (~3350 cm) and S=O vibrations (~1150–1350 cm) .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for sulfonamide derivatives?
- Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis reduces reaction time by 60% compared to traditional reflux .
- Kinetic Analysis : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., sulfonation at C7 requires >12 hours for >90% conversion) . Case Study : A Central Composite Design (CCD) optimized amide coupling, achieving 85% yield with 0.1 equiv. DMAP catalyst at 25°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
